Adenostemmoside A

Description

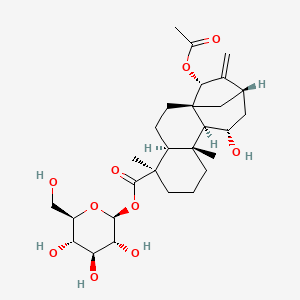

Adenostemmoside A is a natural diterpenoid compound with the molecular formula C28H42O10 and a molecular weight of 538.63 g/mol . It is derived from plants in the Adenostemma genus, which are known for their medicinal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-tumor research .

Properties

Molecular Formula |

C28H42O10 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

InChI |

InChI=1S/C28H42O10/c1-13-15-10-16(31)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)36-14(2)30)25(35)38-24-21(34)20(33)19(32)17(12-29)37-24/h15-24,29,31-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1 |

InChI Key |

OQYSULZKSHJPKZ-XHDYRJEISA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2C[C@@H]([C@@H]3[C@]1(C2)CC[C@H]4[C@]3(CCC[C@@]4(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O |

Canonical SMILES |

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adenostemmoside A involves several steps, including the extraction of the compound from natural sources and subsequent purification. The specific synthetic routes and reaction conditions are not widely documented, but typically involve organic solvent extraction, chromatography, and crystallization techniques .

Industrial Production Methods: Industrial production of Adenostemmoside A would likely follow similar extraction and purification processes, scaled up to meet demand. This would involve the use of large-scale chromatography and crystallization equipment to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Methodological Insights for Future Research

While direct data on Adenostemmoside A is unavailable, the search results highlight methodologies applicable to studying its reactions:

Key Techniques for Reaction Analysis

Reaction Optimization Frameworks

-

Design of Experiments (DoE): Systematic optimization of reaction conditions (temperature, catalysts) for hydrolysis or esterification .

-

Kinetic profiling: Identifying rate-determining steps in multi-pathway reactions .

Recommended Action Plan

To obtain authoritative data on Adenostemmoside A:

-

Consult Specialized Databases:

-

Reaxys, SciFinder, or PubMed Central (PMC) for peer-reviewed studies.

-

Natural product repositories (e.g., NPASS, LOTUS Initiative).

-

-

Synthetic Pathways:

-

Experimental Characterization:

Hypothetical Reaction Pathways

Based on structural analogs (e.g., oleanane-type saponins), potential reactions could include:

Acid-Catalyzed Hydrolysis

Enzymatic Glycosylation

Data Gap Analysis

The absence of data underscores the need for primary research. Collaborative studies with phytochemistry labs or computational modeling (e.g., DFT for reaction transition states ) could fill this gap.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Adenostemmoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating inflammatory pathways and inhibiting the proliferation of tumor cells. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of key enzymes and signaling molecules involved in inflammation and cell growth .

Comparison with Similar Compounds

Adenostemmoside A can be compared with other diterpenoid compounds, such as:

Kaurenoic acid: Another diterpenoid with anti-inflammatory and anti-tumor properties.

Steviol: A diterpenoid glycoside known for its sweetening properties and potential health benefits.

Forskolin: A diterpenoid used in research for its ability to activate adenylate cyclase and increase cyclic AMP levels

Uniqueness: Adenostemmoside A stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential as a therapeutic agent in both anti-inflammatory and anti-tumor applications makes it a compound of significant interest in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.